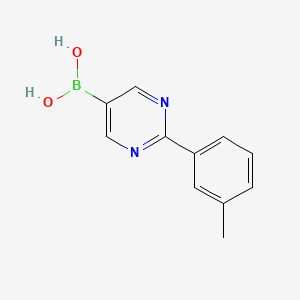
(2-(m-Tolyl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(m-Tolyl)pyrimidin-5-yl)boronic acid: is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a m-tolyl group. The unique structure of this compound makes it a valuable building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(m-Tolyl)pyrimidin-5-yl)boronic acid typically involves the borylation of a halogenated pyrimidine derivative. One common method is the halogen-metal exchange reaction followed by borylation. For example, a halogenated pyrimidine can be treated with an organolithium reagent to form a lithium intermediate, which is then reacted with a boron reagent such as triisopropyl borate to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (2-(m-Tolyl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the m-tolyl group can be replaced with other substituents.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Suzuki–Miyaura Coupling: The major product is a biaryl or diaryl compound.
Oxidation: The major products are alcohols or ketones.
Substitution: The major products are substituted pyrimidines.
Scientific Research Applications
Chemistry: (2-(m-Tolyl)pyrimidin-5-yl)boronic acid is widely used in organic synthesis for the construction of complex molecules. Its role in Suzuki–Miyaura coupling makes it a valuable reagent for the formation of carbon-carbon bonds .
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular structures with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its versatility in chemical reactions makes it a key component in the development of new materials.
Mechanism of Action
The mechanism of action of (2-(m-Tolyl)pyrimidin-5-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: Similar structure but with a piperidine group instead of a m-tolyl group.
(2-(m-Tolyl)pyrimidin-5-yl)boronic acid: Similar structure but with different substituents on the pyrimidine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its m-tolyl group provides steric and electronic effects that influence its behavior in various synthetic applications.
Properties
Molecular Formula |
C11H11BN2O2 |
|---|---|
Molecular Weight |
214.03 g/mol |
IUPAC Name |
[2-(3-methylphenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H11BN2O2/c1-8-3-2-4-9(5-8)11-13-6-10(7-14-11)12(15)16/h2-7,15-16H,1H3 |
InChI Key |
LLVDCBSADVOQPY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=CC=CC(=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















